An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1H-1,2,3-triazole-4-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1H-1,2,3-triazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 4967-77-5). This heterocyclic compound is a valuable building block in medicinal chemistry and materials science, notable for its role as a key intermediate in the synthesis of various therapeutic agents. This document details a common and efficient synthetic protocol, outlines its key physical and chemical properties, and provides a summary of its spectroscopic characteristics.
Synthesis Pathway: [3+2] Cycloaddition
The most prevalent and efficient method for synthesizing the 1,2,3-triazole core is the Huisgen [3+2] cycloaddition reaction. This involves the reaction of an azide with an alkyne. For the target molecule, a common pathway is the thermal cycloaddition of methyl propiolate with an azide source, such as trimethylsilyl azide. This method is advantageous due to its high atom economy and often results in high yields of the desired product.
Below is a diagram illustrating the general experimental workflow for this synthesis.
Caption: Synthetic workflow for methyl 1H-1,2,3-triazole-4-carboxylate.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of methyl 1H-1,2,3-triazole-4-carboxylate.
Materials:
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Methyl propiolate (4.45 mL, 50.0 mmol)
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Trimethylsilyl azide (16.5 mL, 124 mmol)
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Methanol (anhydrous)
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Diethyl ether (anhydrous)
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Hexane (anhydrous)
Procedure:
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A mixture of methyl propiolate (50.0 mmol) and trimethylsilyl azide (124 mmol) is prepared in a sealed pressure vessel.
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The reaction mixture is heated at 105°C for 90 hours.
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After the heating period, the vessel is cooled to 0°C in an ice bath.
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Methanol (approx. 36 mL) is added slowly to the cooled reaction mixture while maintaining the temperature at 0°C. This step quenches the reaction and hydrolyzes the silyl-triazole intermediate.
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The mixture is stirred for approximately 30-45 minutes, during which a solid precipitate should form.
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Diethyl ether is added to the suspension to facilitate complete precipitation of the product.
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The solid is collected by filtration and washed sequentially with diethyl ether and hexane to remove any unreacted starting materials and soluble byproducts.
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For further purification, the crude solid can be recrystallized from a methanol/diethyl ether solvent system to yield the final product as a crystalline solid. A reported yield for this method is as high as 98%.
Characterization and Physicochemical Properties
The identity and purity of the synthesized methyl 1H-1,2,3-triazole-4-carboxylate are confirmed through various analytical techniques. A summary of its key properties is presented below.
Physical and Chemical Properties
The compound is a stable solid at room temperature, with good solubility in polar organic solvents.[1]
| Property | Value | Reference(s) |
| CAS Number | 4967-77-5 | [2][3] |
| Molecular Formula | C₄H₅N₃O₂ | [2][4] |
| Molecular Weight | 127.10 g/mol | [2][3] |
| Appearance | Yellow to green solid | [2] |
| Boiling Point | 279.3°C at 760 mmHg | [4][5] |
| Density | 1.38 g/cm³ | [4][5] |
| Flash Point | 122.7°C | [4][5] |
| Melting Point | Not available in the reviewed literature. | [4][6][7] |
| Purity (Typical) | ≥99.6% (HPLC) | [2] |
| Solubility | Soluble in acetone and dimethyl sulfoxide (DMSO). | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While a complete set of spectra for the unsubstituted parent compound is not available in a single source, the following tables provide expected values based on its functional groups and data from closely related, substituted analogues.
Table 2: ¹H NMR Spectroscopic Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ~13-15 | broad singlet | N-H | The N-H proton of the triazole ring is acidic and often appears as a broad signal at a low field. Its position is highly dependent on solvent and concentration.[1] |
| ~8.0-8.5 | singlet | C5-H | The single proton on the triazole ring is expected in the aromatic region. |
| ~3.9-4.0 | singlet | -O-CH₃ | The three protons of the methyl ester group typically appear as a sharp singlet. Substituted analogues show this peak at ~3.97 ppm.[8] |
Table 3: ¹³C NMR Spectroscopic Data (Expected) (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ ppm) | Assignment | Notes |
| ~160-163 | C=O | The carbonyl carbon of the ester group is expected in this range.[9] The typical range for similar compounds is reported as 160.1–174.8 ppm.[10] |
| ~135-145 | C4 | The triazole ring carbon attached to the carboxylate group. |
| ~125-135 | C5 | The triazole ring carbon bearing a hydrogen atom. |
| ~52-53 | -O-CH₃ | The carbon of the methyl ester group. Substituted analogues show this peak at ~51.9-52.1 ppm.[8] |
Table 4: Infrared (IR) Spectroscopic Data (Expected)
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3100 - 3300 | N-H Stretch | Triazole N-H |
| 2900 - 3000 | C-H Stretch | Methyl C-H |
| 1710 - 1740 | C=O Stretch | Ester Carbonyl |
| 1500 - 1600 | C=N, N=N Stretch | Triazole Ring |
| 1200 - 1300 | C-O Stretch | Ester C-O |
Table 5: Mass Spectrometry (MS) Data
| Parameter | Value | Notes |
| Exact Mass | 127.038176411 | This value is crucial for high-resolution mass spectrometry (HRMS) confirmation of the elemental composition.[3] |
| [M+H]⁺ | 128.04598 | The expected mass-to-charge ratio for the protonated molecule. |
References
- 1. 1-[(4-Fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, 4-Carboxy-1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 2. file.leyan.com [file.leyan.com]
- 3. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 1,2,3-Triazole-4-carboxylate - Safety Data Sheet [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. aaron-chemistry.de [aaron-chemistry.de]
- 7. anaxlab.com [anaxlab.com]
- 8. rsc.org [rsc.org]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. Buy methyl 1-(3-cyanopropyl)-1H-1,2,3-triazole-4-carboxylate | 1423033-21-9 [smolecule.com]
